ONOCERANE II (8beta(H), 14beta(H))
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Overview
Description
ONOCERANE II (8beta(H), 14beta(H)) is a naturally occurring triterpenoid hydrocarbon. It is part of the onocerane family, which includes several stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ONOCERANE II involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process typically includes:
Cyclization: Squalene undergoes cyclization to form the basic triterpenoid structure.
Hydrogenation: The intermediate compounds are hydrogenated to achieve the desired stereochemistry.
Purification: The final product is purified using chromatographic techniques to isolate ONOCERANE II.
Industrial Production Methods: Industrial production of ONOCERANE II is less common due to its natural abundance in plant resins. when required, it can be produced through large-scale extraction and purification processes from plant sources. The extraction involves:
Solvent Extraction: Using organic solvents to extract the resin from plant material.
Distillation: Purifying the extract to isolate ONOCERANE II.
Crystallization: Further purification through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: ONOCERANE II undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), acids (HCl, HBr).
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Various hydrogenated derivatives.
Substitution Products: Halogenated compounds.
Scientific Research Applications
ONOCERANE II has several applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of ONOCERANE II involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
ONOCERANE II is unique among its stereoisomers due to its specific stereochemistry (8beta(H), 14beta(H)). Similar compounds include:
- ONOCERANE I (8beta(H), 14alpha(H))
- ONOCERANE III (8alpha(H), 14beta(H))
- ONOCERANE IV (8alpha(H), 14alpha(H))
These compounds share similar chemical structures but differ in their stereochemistry, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
(1S,2S,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3/t21-,22+,23-,24-,25-,26-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGSJGSDLIEJOJ-KXKLVDONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@H]1CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)(CCCC2(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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